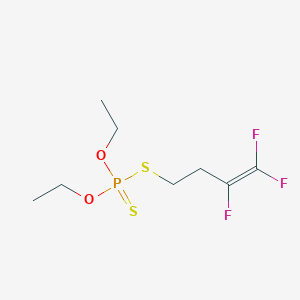

(2,4-Dichlorophenoxy)-2-propanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

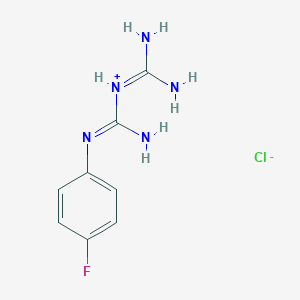

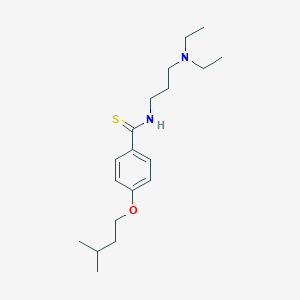

(2,4-Dichlorophenoxy)-2-propanone, also known as 2,4-DP, is a chemical compound that belongs to the family of phenoxy herbicides. It is widely used in agriculture and forestry as a selective herbicide due to its ability to control broadleaf weeds. 2,4-DP is also used in scientific research as a tool to study the mechanism of action of herbicides and to develop new herbicides with improved efficacy and safety.

Mécanisme D'action

(2,4-Dichlorophenoxy)-2-propanone acts as a synthetic auxin, which is a plant hormone that regulates plant growth and development. By mimicking the natural auxin, (2,4-Dichlorophenoxy)-2-propanone disrupts the normal growth and development of plants, causing them to grow abnormally and eventually die. The mode of action of (2,4-Dichlorophenoxy)-2-propanone involves the inhibition of cell division and elongation in the meristematic tissues of plants.

Biochemical and Physiological Effects

The biochemical and physiological effects of (2,4-Dichlorophenoxy)-2-propanone on plants include the inhibition of photosynthesis, the disruption of membrane integrity, the alteration of protein synthesis, and the induction of oxidative stress. These effects lead to the accumulation of reactive oxygen species, the depletion of energy reserves, and the disruption of ion homeostasis, ultimately resulting in plant death.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using (2,4-Dichlorophenoxy)-2-propanone in lab experiments is its high selectivity towards broadleaf weeds, which allows researchers to study the effects of phenoxy herbicides on specific plant species. Another advantage is its low toxicity towards animals and humans, which makes it a safer alternative to other herbicides. However, one of the limitations of using (2,4-Dichlorophenoxy)-2-propanone is its potential to contaminate the environment and cause ecological damage if not used properly.

Orientations Futures

In the future, researchers aim to develop new herbicides that are more effective and selective than (2,4-Dichlorophenoxy)-2-propanone, while also being environmentally friendly and safe for human and animal health. They also aim to study the molecular mechanisms underlying the mode of action of phenoxy herbicides, with the goal of identifying new targets for herbicide development. Furthermore, researchers aim to investigate the potential of (2,4-Dichlorophenoxy)-2-propanone as a tool for plant biotechnology, such as the induction of somatic embryogenesis and the production of transgenic plants.

Méthodes De Synthèse

(2,4-Dichlorophenoxy)-2-propanone can be synthesized by reacting 2,4-dichlorophenol with propionic anhydride in the presence of a catalyst such as sulfuric acid. The reaction produces (2,4-Dichlorophenoxy)-2-propanone as a yellow crystalline solid with a melting point of 66-67 °C.

Applications De Recherche Scientifique

(2,4-Dichlorophenoxy)-2-propanone is widely used in scientific research to study the mechanism of action of phenoxy herbicides. It is also used as a tool to develop new herbicides with improved efficacy and safety. In addition, (2,4-Dichlorophenoxy)-2-propanone is used in bioassays to test the sensitivity of plants to phenoxy herbicides and to evaluate the potential of new herbicides to control weeds.

Propriétés

Numéro CAS |

17199-30-3 |

|---|---|

Nom du produit |

(2,4-Dichlorophenoxy)-2-propanone |

Formule moléculaire |

C9H8Cl2O2 |

Poids moléculaire |

219.06 g/mol |

Nom IUPAC |

1-(2,4-dichlorophenoxy)propan-2-one |

InChI |

InChI=1S/C9H8Cl2O2/c1-6(12)5-13-9-3-2-7(10)4-8(9)11/h2-4H,5H2,1H3 |

Clé InChI |

MQYQBKDURLWQTF-UHFFFAOYSA-N |

SMILES |

CC(=O)COC1=C(C=C(C=C1)Cl)Cl |

SMILES canonique |

CC(=O)COC1=C(C=C(C=C1)Cl)Cl |

Autres numéros CAS |

17199-30-3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)-](/img/structure/B102272.png)

![(8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B102274.png)

![Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid](/img/structure/B102287.png)